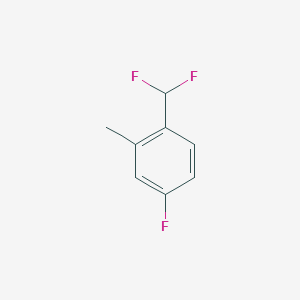

2-(Difluoromethyl)-5-fluorotoluene

Description

2-(Difluoromethyl)-5-fluorotoluene is a fluorinated aromatic compound derived from toluene, featuring a difluoromethyl (-CF₂H) group at the 2-position and a fluorine atom at the 5-position of the benzene ring. Its molecular formula is C₈H₇F₃ (molecular weight: 160.14 g/mol). Fluorinated aromatic compounds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to fluorine’s unique electronic and steric effects, which enhance metabolic stability, bioavailability, and binding affinity .

Properties

Molecular Formula |

C8H7F3 |

|---|---|

Molecular Weight |

160.14 g/mol |

IUPAC Name |

1-(difluoromethyl)-4-fluoro-2-methylbenzene |

InChI |

InChI=1S/C8H7F3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3 |

InChI Key |

SCGPAMKCMYZQAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Functional Group Transformation Route

A patent (CN112110824A) describes a multi-step process for preparing fluorinated aromatic amines and brominated fluoronitrobenzenes, which can be intermediates toward difluoromethylated fluorotoluenes.

- Starting from 4-fluoroaniline, acetylation with acetic anhydride yields 4-fluoroacetanilide.

- Nitration under controlled temperature with fuming nitric acid and sulfuric acid produces 2-nitro-4-fluoroacetanilide.

- Diazotization followed by bromination using hydrobromic acid and cuprous bromide yields 2-bromo-5-fluoronitrobenzene with high yield (up to 99.4%).

- Reduction of the nitro group to an amine using iron powder and acetic acid in ethanol affords 2-bromo-5-fluoroaniline (yield ~98.9%).

Though this route focuses on preparing brominated fluorinated intermediates, these can be further functionalized to introduce difluoromethyl groups via cross-coupling or nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Using Difluoromethyl Sulfone Precursors

A 2019 study (PMC6778098) outlines a modular synthesis approach to α-fluorinated arylmethanes via Pd-catalyzed Suzuki–Miyaura cross-coupling of α-fluorinated benzyltriflones with arylboronic acids.

- Difluorinated benzyltriflones are prepared by fluorination using N-fluorobenzenesulfonimide (NFSI).

- These trifluoromethylsulfones serve as electrophiles in Pd-catalyzed cross-coupling with arylboronic acids to form α,α-difluorodiarylmethanes.

- The method allows late-stage functionalization of aromatic methyl groups into difluoromethyl groups.

- This approach can be adapted to synthesize this compound by selecting appropriate fluorinated arylboronic acid partners and difluoromethyl sulfone precursors.

Hydrofluorination and Fluorination Using Designer HF-Based Reagents

A 2014 report (J. Am. Chem. Soc.) describes regioselective hydrofluorination of alkynes to generate gem-difluoromethylene compounds.

- Using a DMPU/HF (N,N′-dimethylpropyleneurea/hydrofluoric acid) reagent system with Lewis acid cocatalysts (e.g., Ga(OTf)3 or KHSO4), selective dihydrofluorination of alkynes produces difluoromethylene-containing products.

- This method enables the synthesis of difluoromethyl-substituted arenes by transforming alkyne precursors.

- The reaction conditions are mild and tolerate various functional groups, making it suitable for preparing this compound if the corresponding alkyne intermediate is available.

Synthesis via Difluoromethylgold(I) Complexes

A 2021 study (Organometallics) reports the preparation of difluoromethylgold(I) complexes as intermediates for transferring difluoromethyl groups.

- Palladium-catalyzed coupling and gold(I) complex formation facilitate the introduction of difluoromethyl groups onto aromatic rings.

- Though yields vary (e.g., 20% in some two-step protocols), this method provides a novel route to difluoromethylated aromatics like this compound.

Summary Table of Preparation Methods

| Method Category | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Halogenation & Functional Group Transformation | 4-Fluoroaniline, Acetic anhydride, HNO3, H2SO4, HBr, CuBr | Up to 99% (intermediates) | Multi-step preparation of brominated fluorinated intermediates for further modification |

| Pd-Catalyzed Cross-Coupling with Difluoromethyl Sulfones | NFSI fluorination, Pd catalyst, arylboronic acids | High (varies) | Modular, late-stage introduction of difluoromethyl groups via Suzuki–Miyaura coupling |

| Hydrofluorination of Alkynes | DMPU/HF reagent, Lewis acid cocatalysts (Ga(OTf)3, KHSO4) | High selectivity | Regioselective dihydrofluorination of alkynes to gem-difluoromethylene compounds |

| Difluoromethylgold(I) Complex Route | Pd catalyst, Au(I) complexes | ~20% (two-step) | Novel organometallic approach to difluoromethylated aromatics |

Research Outcomes and Considerations

- The halogenation and nitration steps provide high yields and regioselectivity for fluorinated intermediates, facilitating subsequent difluoromethylation.

- Pd-catalyzed cross-coupling using difluoromethyl sulfones is a versatile and efficient method, enabling the synthesis of diverse fluorinated arylmethanes including this compound analogs.

- Hydrofluorination methods using HF-based reagents and Lewis acids offer atom-economical routes to gem-difluoromethylene compounds but require suitable alkyne precursors.

- Organometallic gold complexes present innovative but less efficient pathways, with ongoing research needed to improve yields and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluorotoluene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

Major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and various substituted aromatic compounds. These products can have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-(Difluoromethyl)-5-fluorotoluene has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluorotoluene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, allowing the compound to mimic the behavior of these functional groups in biological systems. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-(difluoromethyl)-5-fluorotoluene. Key differences in substituents, physicochemical properties, and applications are highlighted:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects: Fluorine vs. Difluoromethyl (-CF₂H) vs. Hydroxyl (-OH): The phenol derivative (2-(difluoromethyl)-5-fluorophenol) exhibits higher polarity due to the -OH group, making it more suitable for aqueous-phase reactions compared to the nonpolar toluene analog .

Physicochemical Properties :

- Density and Reactivity : α-Bromo-3,5-difluorotoluene has a high density (1.6 g/cm³), attributed to bromine’s atomic mass, whereas fluorinated analogs like this compound are likely less dense .

- Boiling Points : Fluorinated toluenes generally have lower boiling points than iodinated analogs due to weaker intermolecular forces (e.g., 2-fluoro-5-iodotoluene boils at ~82°C) .

Applications :

- Agrochemicals : Difluoromethyl groups are common in fungicides and herbicides (e.g., fluxapyroxad, benzovindiflupyr), suggesting this compound could serve as a precursor in such syntheses .

- Pharmaceuticals : Fluorine’s inductive effects enhance drug membrane permeability and metabolic stability, as seen in FDA-approved fluorinated drugs .

Research Findings and Data Gaps

- Synthetic Utility : Fluorinated toluenes are intermediates in Suzuki-Miyaura couplings and nucleophilic substitutions, but specific reaction data for this compound require further study .

- Safety Data : While 2-fluoro-5-iodotoluene’s safety sheet highlights flammability (Fpt = 82°C), analogous hazards for this compound remain uncharacterized in the provided evidence .

Biological Activity

2-(Difluoromethyl)-5-fluorotoluene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethyl and fluorine substituents enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3. The difluoromethyl group (-CF2H) and the fluorine atom at the 5-position on the toluene ring contribute to its chemical reactivity and biological interactions.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C9H8F3 |

| Difluoromethyl Group | Present at the 2-position |

| Fluoro Group | Present at the 5-position |

| Aromatic Ring | Toluene backbone |

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The difluoromethyl group can act as a bioisostere for alcohols or thiols, potentially enhancing metabolic stability and reducing toxicity. This modification has been shown to improve the pharmacological profiles of drug candidates by modulating enzyme activity and receptor interactions.

Lipophilicity and Binding Affinity

The introduction of fluorine atoms increases lipophilicity, which can enhance cellular uptake and binding affinity to target proteins or enzymes. Studies indicate that compounds with difluoromethyl groups exhibit significant interactions with biological receptors, leading to altered pharmacokinetics.

Biological Activity Studies

Recent research has highlighted various aspects of the biological activity associated with this compound. Below are key findings from relevant studies:

-

Antimicrobial Activity :

- A study evaluated the antibacterial effects of difluorinated compounds against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound demonstrated notable inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Enzyme Inhibition :

- Pharmacological Profiles :

Case Studies

Several case studies have explored the biological implications of fluorinated compounds, including this compound:

- Case Study 1 : A study on difluoroalkenes showed that compounds with similar structural features exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. The presence of fluorine was crucial for exhibiting significant antibacterial activity against resistant strains like MRSA .

- Case Study 2 : Research into the metabolic pathways of difluoroalkylated compounds demonstrated that modifications such as those found in this compound could lead to improved stability against oxidative metabolism, which is often a limiting factor in drug efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-(difluoromethyl)-5-fluorotoluene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis involves sequential fluorination and difluoromethylation steps. A typical approach includes halogen exchange reactions using potassium fluoride (KF) or silver fluoride (AgF) for fluorination, followed by difluoromethylation via reagents like diethylaminosulfur trifluoride (DAST) or ClCF₂H . Optimization strategies include:

- Temperature control (e.g., fluorination at 80–120°C to minimize side reactions).

- Catalyst selection (e.g., Pd/C for hydrogenolysis in deprotection steps).

- Purification via fractional distillation or column chromatography to isolate the product .

Q. How does the difluoromethyl group influence the compound’s electronic and steric properties compared to non-fluorinated analogs?

- Methodological Answer : The -CF₂H group increases lipophilicity (logP ~2.5–3.0) and metabolic stability compared to -CH₃ or -CHF₂ analogs. Computational studies (e.g., DFT) show its electron-withdrawing effect reduces the aromatic ring’s electron density by ~15%, altering reactivity in electrophilic substitution reactions. Steric effects are minimal due to the small size of fluorine atoms .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹⁹F NMR (δ ~-110 ppm for -CF₂H; δ ~-60 ppm for aryl-F) and ¹H NMR (splitting patterns for aromatic protons).

- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 158 [M⁺]) for purity assessment.

- X-ray crystallography : To resolve spatial arrangement of substituents .

Advanced Research Questions

Q. How can this compound serve as a precursor in cross-coupling reactions for drug discovery?

- Methodological Answer : The compound’s aryl halide derivatives (e.g., brominated analogs) are valuable in Suzuki-Miyaura couplings. For example:

- Bromination at the 4-position using NBS (N-bromosuccinimide) yields 4-bromo-2-(difluoromethyl)-5-fluorotoluene.

- Coupling with boronic acids (e.g., aryl or heteroaryl boronic acids) under Pd(PPh₃)₄ catalysis forms biaryl scaffolds for kinase inhibitors .

Q. What strategies mitigate contradictions in reported biological activity data for fluorinated toluenes?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting solubility) or metabolite interference. Solutions include:

- Standardizing assay protocols (e.g., fixed DMSO concentration ≤0.1%).

- Metabolite profiling via LC-MS to identify degradation products.

- Comparative studies using isosteric analogs (e.g., -OCF₃ vs. -CF₂H) to isolate substituent effects .

Q. How does the compound interact with cytochrome P450 enzymes, and what computational models predict its metabolic fate?

- Methodological Answer : The -CF₂H group resists oxidative metabolism, as shown in liver microsome assays (t₁/₂ > 60 min vs. t₁/₂ < 20 min for -CH₃). Molecular docking (e.g., AutoDock Vina) predicts weak binding to CYP3A4 (ΔG ~-5.2 kcal/mol) due to fluorine’s electronegativity. In silico tools like ADMET Predictor™ model clearance rates .

Q. What role does this compound play in designing fluorinated agrochemicals?

- Methodological Answer : Its derivatives are precursors for sulfonylurea herbicides. For example:

- Sulfonation at the methyl group forms sulfonamide intermediates.

- These intermediates inhibit acetolactate synthase (ALS) in plants, validated via enzyme inhibition assays (IC₅₀ ~0.1–1.0 µM) .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–75%) stem from trace moisture in fluorination steps. Anhydrous conditions (e.g., molecular sieves) improve reproducibility .

- Biological Activity : Inconsistent antimicrobial data may reflect strain-specific responses. Use standardized strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.